molecular formula C9H12N2O3 B13544093 2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13544093
M. Wt: 196.20 g/mol
InChI Key: FZWRSUFGMCYDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-keto esters, and urea under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction that provides a straightforward route to dihydropyrimidines.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition helps in reducing uric acid levels in the body, which is beneficial for treating gout and other hyperuricemia-related conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific butyl substitution, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-butyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-2-3-4-7-10-5-6(9(13)14)8(12)11-7/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

FZWRSUFGMCYDJV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.